

# Spectroscopic Profile of (-)- $\alpha$ -Himachalene: A Technical Guide

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## Compound of Interest

Compound Name: (-)- $\alpha$ -Himachalene

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This technical guide provides an in-depth overview of the spectroscopic data for (-)- $\alpha$ -Himachalene, a naturally occurring bicyclic sesquiterpene hydrocarbon. Found predominantly in the essential oils of various *Cedrus* species, this compound is of significant interest for its potential biological activities.<sup>[1]</sup> This document compiles its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols, and illustrates the analytical workflow.

## Molecular Structure and Properties

- Systematic Name: (4aS,9aR)-3,5,5-trimethyl-9-methylidene-2,4a,6,7,8,9a-hexahydro-1H-benzo<sup>[1]</sup>annulene<sup>[2]</sup>
- Molecular Formula: C<sub>15</sub>H<sub>24</sub><sup>[2]</sup>
- Molecular Weight: 204.35 g/mol <sup>[2]</sup>
- CAS Number: 3853-83-6<sup>[2]</sup>

## Spectroscopic Data

The structural elucidation of (-)- $\alpha$ -Himachalene relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural analysis and assignment of proton and carbon signals in (-)- $\alpha$ -Himachalene.<sup>[1]</sup> While a complete, publicly available, and fully assigned high-resolution dataset is scarce, the following tables present representative  $^1\text{H}$  and  $^{13}\text{C}$  NMR data compiled from literature and spectral databases for the himachalene scaffold. Chemical shifts can vary slightly based on solvent, concentration, and instrument frequency.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for  $\alpha$ -Himachalene

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Notes
Methyl Protons (3x)	0.66 - 1.01	Multiple Signals	Typically singlets or doublets for the three methyl groups.
Vinylic Methyl Protons	~1.67	Singlet (broad)	Methyl group attached to a double bond. <sup>[3]</sup>
Aliphatic Protons	1.20 - 2.76	Multiplet	Complex region with overlapping signals from methylene ( $\text{CH}_2$ ) and methine ( $\text{CH}$ ) protons in the bicyclic system. <sup>[3]</sup>
Olefinic Proton	~5.40	Singlet (broad)	Proton on the endocyclic double bond. <sup>[3]</sup>
Exocyclic Olefinic Protons	Not specified	Singlets	Two distinct signals are expected for the $=\text{CH}_2$ protons.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for  $\alpha$ -Himachalene

Carbon Type	Chemical Shift ( $\delta$ ) ppm Range	Notes
sp <sup>3</sup> Carbons		
Methyl (CH <sub>3</sub> )	14 - 30	Signals for the three methyl groups.
Methylene (CH <sub>2</sub> )	20 - 45	Multiple signals for the CH <sub>2</sub> groups in the rings.
Methine (CH)	30 - 55	Signals for the CH groups in the rings.
Quaternary (C)	30 - 45	Signal for the quaternary carbon atom.
sp <sup>2</sup> Carbons		
Olefinic (C=C)	100 - 150	Four signals are expected for the two double bonds.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in (-)- $\alpha$ -Himachalene, primarily the different types of C-H bonds associated with its alkane and alkene moieties.

Table 3: IR Absorption Data for  $\alpha$ -Himachalene

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )
C-H Stretch (Alkenyl)	~3070 - 3010
C-H Stretch (Alkyl)	~2960 - 2850
C=C Stretch	~1650
C-H Bend (Alkyl)	~1450, ~1370

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a fingerprint for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for analyzing volatile sesquiterpenes.[1]

Table 4: Mass Spectrometry Data for  $\alpha$ -Himachalene

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment
204	Low	$[M]^+$ (Molecular Ion)
189	Moderate	$[M - CH_3]^+$
161	Moderate	$[M - C_3H_7]^+$
119	68	Characteristic Fragment
105	53	Characteristic Fragment
93	100	Base Peak
79	56	Characteristic Fragment
41	61	Characteristic Fragment

Note: Relative intensities are based on data from MassBank of North America (MoNA)[2].

## Experimental Protocols

The following are detailed methodologies for the key experiments used to obtain the spectroscopic data for a sesquiterpene like (-)- $\alpha$ -Himachalene.

### Sample Preparation

(-)- $\alpha$ -Himachalene is typically isolated from the essential oil of plant material (e.g., Cedrus deodara) via hydrodistillation or steam distillation, followed by chromatographic purification (e.g., column chromatography on silica gel). The purified compound should be a clear, colorless oil. For analysis, the sample must be free of solvent and other impurities.

### NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of purified (-)- $\alpha$ -Himachalene in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: spectral width of 12-16 ppm,  $30^\circ$  pulse width, relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: spectral width of 200-240 ppm,  $30^\circ$  pulse width, relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve adequate signal-to-noise.
- **2D NMR Experiments (for full assignment):**
  - COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting structural fragments.
- **Processing:** Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal ( $\delta$  0.00 ppm for  $^1\text{H}$  and  $^{13}\text{C}$ ).

## IR Spectroscopy Protocol

- **Sample Preparation:** As (-)- $\alpha$ -Himachalene is an oil, a thin film method is ideal. Place a small drop of the neat oil between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:**
  - Record a background spectrum of the clean, empty salt plates.
  - Place the sample-loaded plates in the spectrometer's sample holder.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Processing:** The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

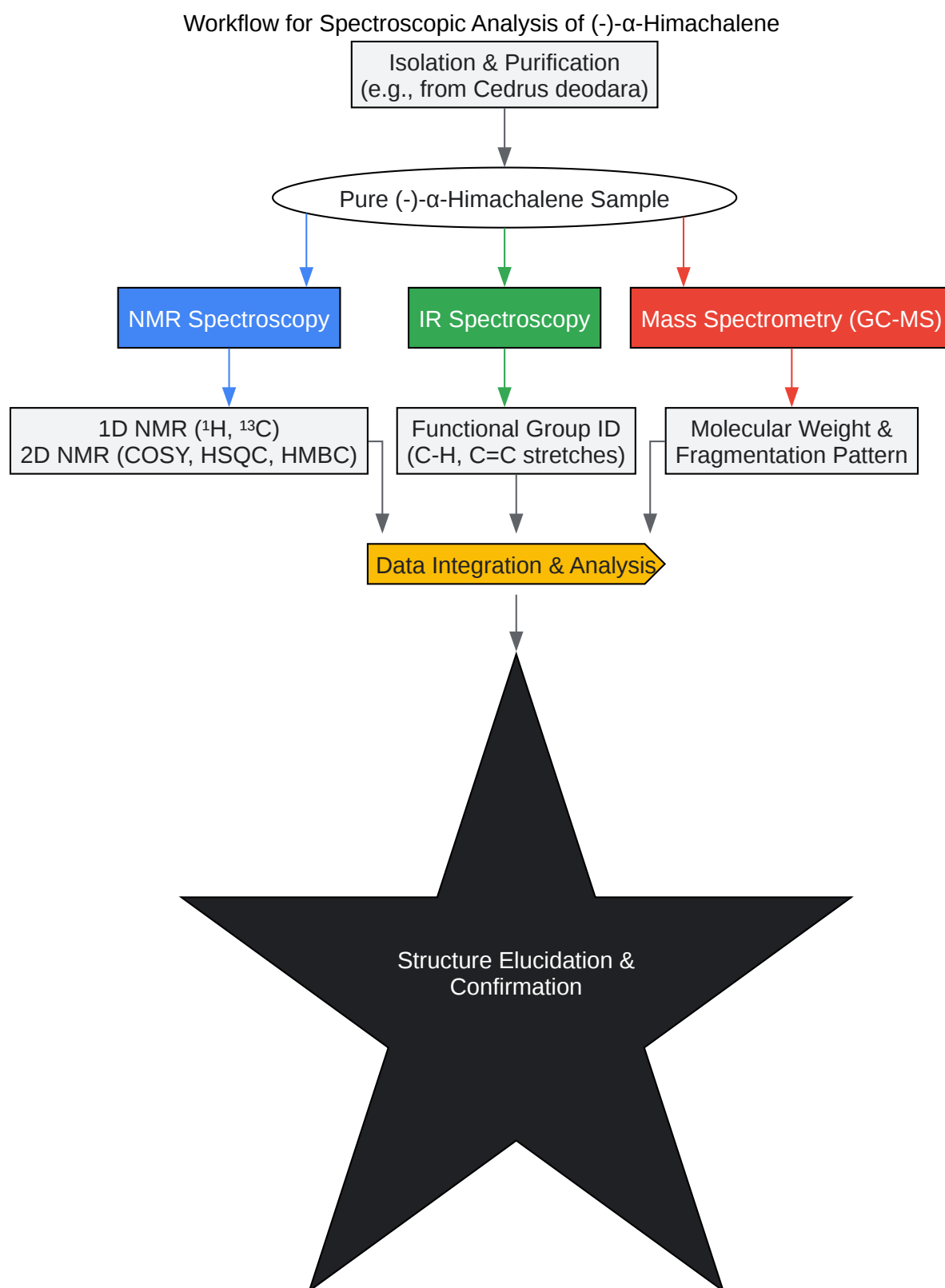
## Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- **Sample Preparation:** Prepare a dilute solution of (-)- $\alpha$ -Himachalene (e.g., 100  $\mu\text{g/mL}$ ) in a volatile organic solvent such as hexane or ethyl acetate.
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Conditions:**
  - **Injector:** Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  - **Column:** A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25  $\mu\text{m}$  film thickness) is suitable.
  - **Carrier Gas:** Helium at a constant flow rate (e.g., 1.0 mL/min).
  - **Oven Temperature Program:** An initial temperature of 60°C held for 2 minutes, then ramped at 5-10°C/min to a final temperature of 280°C, held for 5-10 minutes.

- MS Conditions:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Ion Trap.
  - Scan Range:  $m/z$  40-400.
  - Source Temperature:  $\sim 230^{\circ}\text{C}$ .
- Data Analysis: Identify the peak corresponding to (-)- $\alpha$ -Himachalene by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and key fragment ions. Compare the obtained spectrum with library data (e.g., NIST, Wiley) for confirmation.

## Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like (-)- $\alpha$ -Himachalene.



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Caption: Logical workflow for the spectroscopic analysis of (-)- $\alpha$ -Himachalene.

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## References

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- To cite this document: BenchChem. [Spectroscopic Profile of (-)-α-Himachalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249199#spectroscopic-data-of-alpha-himachalene-nmr-ir-ms]

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